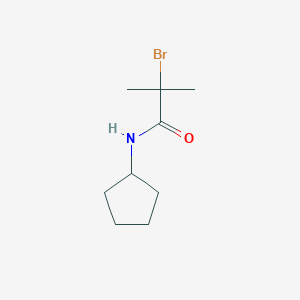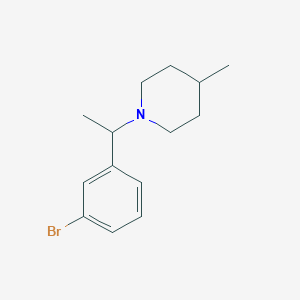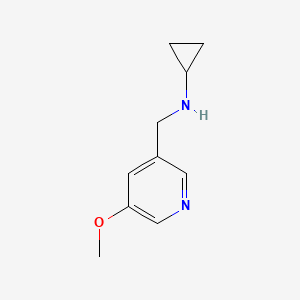![molecular formula C12H22N2O3 B1407239 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane CAS No. 1250998-87-8](/img/structure/B1407239.png)
9-Boc-6-oxa-1,9-diazaspiro[3.6]decane
Übersicht
Beschreibung
9-Boc-6-oxa-1,9-diazaspiro[3.6]decane is a chemical compound with the molecular formula C12H22N2O3. It is a spirocyclic compound, meaning it contains a spiro-connected ring system. The compound is often used as a building block in organic synthesis and pharmaceutical research due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable amine with a spirocyclic ketone, followed by protection of the amine group with a Boc (tert-butoxycarbonyl) group . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
9-Boc-6-oxa-1,9-diazaspiro[3.6]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc-protected amine can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
9-Boc-6-oxa-1,9-diazaspiro[3.6]decane is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the development of new compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and processes. The exact mechanism depends on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-6-oxa-1,9-diazaspiro[3.6]decane: Similar structure but different substitution pattern.
6-oxa-1,9-diazaspiro[3.6]decane: Lacks the Boc protection group.
9-Boc-6-oxa-1,9-diazaspiro[3.6]decane analogs: Various analogs with different substituents.
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts specific reactivity and makes it a valuable building block in synthetic chemistry .
Eigenschaften
IUPAC Name |
tert-butyl 9-oxa-1,6-diazaspiro[3.6]decane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-7-16-9-12(8-14)4-5-13-12/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVLJEQUXZZMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1407164.png)



![N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B1407172.png)





